molecular formula C16H12FN3O2 B3071576 6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011398-69-8

6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3071576
CAS RN: 1011398-69-8
M. Wt: 297.28 g/mol
InChI Key: SNRYBEYFYMNKMT-UHFFFAOYSA-N
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Description

The compound “6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule that likely contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This core is substituted with a cyclopropyl group at the 6-position, a 2-fluorophenyl group at the 1-position, and a carboxylic acid group at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[3,4-b]pyridine core would likely contribute to the compound’s aromaticity, while the cyclopropyl, 2-fluorophenyl, and carboxylic acid groups would likely influence its reactivity and physical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrazolo[3,4-b]pyridine core might undergo reactions typical of aromatic compounds, while the cyclopropyl, 2-fluorophenyl, and carboxylic acid groups might undergo reactions typical of their respective functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and aromaticity would likely affect its solubility, melting point, boiling point, and other physical and chemical properties .

Scientific Research Applications

Kinase Inhibition

6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemical scaffold that has shown significant versatility in the design of kinase inhibitors. This compound, due to its ability to form multiple binding modes, is often encountered in kinase inhibitors, targeting a broad range of kinase proteins. The pyrazolo[3,4-b]pyridine scaffold typically binds to the hinge region of the kinase, enabling the formation of key interactions within the kinase pocket. These interactions are crucial for achieving potency and selectivity in kinase inhibition, making this scaffold a key element in the design of therapeutic agents targeting various diseases related to kinase activity (Wenglowsky, 2013).

Synthetic Versatility and Biological Activity

The pyrazolo[3,4-b]pyridine ring system, and derivatives thereof, are significant in the realm of synthetic chemistry and medicinal applications due to their broad biological activities. This compound forms the backbone of numerous heterocyclic compounds known for their antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. The synthesis of pyrazole carboxylic acid derivatives demonstrates the scaffold's synthetic flexibility, offering a pathway to a diverse range of biologically active compounds. This versatility underscores the potential of this compound in the development of new therapeutics (Cetin, 2020).

Optoelectronic Material Development

Beyond its biomedical applications, the pyrazolo[3,4-b]pyridine core structure also plays a role in the development of optoelectronic materials. Derivatives of this compound have been explored for their luminescent properties, contributing to the creation of novel materials for electronic devices, image sensors, and luminescent elements. The incorporation of this heterocyclic scaffold into π-extended conjugated systems highlights its value in creating new materials for optoelectronics, demonstrating the compound's utility beyond pharmaceuticals (Lipunova et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with care to avoid exposure and potential harm .

properties

IUPAC Name

6-cyclopropyl-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-12-3-1-2-4-14(12)20-15-11(8-18-20)10(16(21)22)7-13(19-15)9-5-6-9/h1-4,7-9H,5-6H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRYBEYFYMNKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4F)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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